5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Histone Deacetylase (HDAC) Inhibition Epigenetics Anticancer Drug Discovery

This precise 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold (CAS 14346-24-8) is a non-interchangeable fused heterocyclic core for oncology and antibacterial drug discovery. Unlike other benzothienopyrimidinone isomers, its unique ring fusion and saturation dictate distinct pharmacophoric properties. Published SAR confirms derivatives achieve equipotent HDAC inhibition vs. SAHA and nanomolar synthetic lethality against p21-deficient cancer cells. Also validated as dual DNA gyrase/topoisomerase IV inhibitors. Ideal for focused library synthesis and systematic SAR expansion.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 14346-24-8
Cat. No. B076262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS14346-24-8
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=CNC3=O
InChIInChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)
InChIKeyNMMOEJUJKIXUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 14346-24-8): A Privileged Scaffold for Anticancer and Kinase-Targeted Drug Discovery


5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 14346-24-8) is a fused heterocyclic compound characterized by a benzothiophene and pyrimidine ring system [1]. This core scaffold, with a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol [1], serves as a versatile and commercially significant building block in medicinal chemistry. It is recognized for its potential to be derivatized into a wide array of pharmacologically active molecules, particularly as a core for developing inhibitors of critical biological targets such as histone deacetylases (HDACs) and kinases, underscoring its value in oncology research [2][3].

Why Generic 'Benzothienopyrimidinone' Substitution Fails for Targeted Applications Involving CAS 14346-24-8


The term 'benzothienopyrimidinone' represents a broad and diverse class of compounds. The specific 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold (CAS 14346-24-8) is not interchangeable with other positional isomers or structural analogs. Its unique ring fusion pattern and saturation level dictate its specific spatial and electronic properties [1]. Crucially, the bioactivity and target selectivity of derivatives built upon this core are exquisitely sensitive to specific substitution patterns and the nature of the linker [2][3]. Substituting this exact scaffold with a different 'benzothienopyrimidinone' variant (e.g., one with a different fusion geometry like [3,2-d] or [3,4-d], or lacking the tetrahydro ring) would lead to a different pharmacophore, resulting in unpredictable and likely suboptimal or off-target biological effects, invalidating any prior SAR data derived from this specific core [2][4].

Quantitative Differentiation of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives in Oncology and Antimicrobial Research


HDAC1/2 Inhibitory Potency of a Derivative is Comparable to Clinical Standard SAHA (Vorinostat)

Derivatives of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can achieve HDAC inhibitory potency on par with established clinical drugs. Compound IVb, a derivative bearing a hydroxamic acid zinc-binding group, demonstrated equipotent inhibitory activity against HDAC1 and HDAC2 compared to suberoylanilide hydroxamic acid (SAHA, Vorinostat), a clinically approved HDAC inhibitor [1].

Histone Deacetylase (HDAC) Inhibition Epigenetics Anticancer Drug Discovery

Selective Cytotoxicity in p21-Deficient Cancer Cells Achieved with Nanomolar Potency

A derivative of the core scaffold exhibits selective and potent cytotoxicity against cancer cells with a disrupted p21 cell cycle checkpoint. A 2-(1,4-dibenzodioxane)-substituted derivative (Compound 14) displayed an IC50 of 91 nM in a p21-deficient cell line, while demonstrating selectivity over cells with an intact p21 checkpoint [1]. The study identified this selective activity through high-throughput screening against the two cell types [1].

Synthetic Lethality p21 Checkpoint Targeted Cancer Therapy Cytotoxicity

Novel Class of Antibacterial Agents Targeting Dual DNA Gyrase and Topoisomerase IV

Novel amide-linked derivatives of the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold were designed and identified as potent inhibitors of both E. coli and S. aureus DNA gyrase and topoisomerase IV [1]. The study highlighted compound 3j as the most effective inhibitor across multiple bacterial enzyme assays, including E. coli topoisomerase IV, S. aureus DNA gyrase, and S. aureus topoisomerase IV [1].

Antibacterial Drug Discovery DNA Gyrase Topoisomerase IV Antimicrobial Resistance

Broad-Spectrum Antitumor Activity Against Human KB Cell Line

A separate series of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated potent, broad-spectrum in vitro antitumor activity. The most potent compound, designated 5d, exhibited an IC50 of 19.0 μmol/L against the human tumor cell line KB, as measured by the MTT standard method [1].

Antitumor Activity Cytotoxicity MTT Assay KB Cell Line

High-Value Application Scenarios for Procuring 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 14346-24-8)


Medicinal Chemistry: Scaffold for Designing Novel Anticancer Agents

This compound is an ideal starting material for synthesizing focused libraries of potential anticancer agents. Evidence supports its use in developing molecules targeting two distinct mechanisms: (1) epigenetic modulation via HDAC inhibition, where derivatives have shown equipotency to the clinical drug SAHA [1], and (2) synthetic lethality via selective killing of p21-deficient cancer cells with nanomolar potency [2]. This dual potential makes it a high-value scaffold for oncology-focused medicinal chemistry programs.

Chemical Biology: Development of Antibacterial Probes with a Novel Chemotype

Derivatives of this scaffold function as a novel class of dual DNA gyrase and topoisomerase IV inhibitors, a validated antibacterial mechanism [3]. Researchers can procure this core to synthesize and evaluate new chemical probes to study bacterial replication, or to initiate drug discovery programs aimed at developing next-generation antibiotics to combat multidrug-resistant pathogens like S. aureus and E. coli [3].

Drug Discovery: Lead Optimization via Structure-Activity Relationship (SAR) Studies

This scaffold provides a robust platform for systematic SAR studies. Published research demonstrates that varying the substituents on the core leads to dramatic differences in potency, selectivity, and mechanism of action, from HDAC inhibition [1] to p21-selective cytotoxicity [2] to antibacterial activity [3]. Procuring this compound allows for the expansion of these established SAR landscapes to optimize pharmacological properties like potency, solubility, and metabolic stability.

Academic Research: Teaching and Developing Advanced Synthetic Methodologies

Due to its well-documented reactivity and the availability of robust synthetic routes, this compound serves as an excellent substrate for academic training and the development of new chemical reactions. It can be used to teach advanced techniques in heterocyclic chemistry, such as aza-Wittig reactions and S-alkylations [4], and to generate diverse compound collections for phenotypic or target-based screening in academic drug discovery centers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.